Cas no 2165778-18-5 (2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate)
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate
- 2165778-18-5
- EN300-1572642
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- Inchi: 1S/C9H17BrO3/c1-6(2)7(11)8(12)13-5-9(3,4)10/h6-7,11H,5H2,1-4H3/t7-/m1/s1
- InChI Key: GJSDWKZQJGXCBV-SSDOTTSWSA-N
- SMILES: BrC(C)(C)COC([C@@H](C(C)C)O)=O
Computed Properties
- Exact Mass: 252.03611g/mol
- Monoisotopic Mass: 252.03611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5Ų
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1572642-0.05g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-0.1g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-0.25g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-0.5g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-1.0g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-2.5g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-5.0g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-10.0g |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1572642-50mg |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 50mg |
$612.0 | 2023-09-24 | ||
| Enamine | EN300-1572642-100mg |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate |
2165778-18-5 | 100mg |
$640.0 | 2023-09-24 |
2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate
Comprehensive Overview of 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate (CAS No. 2165778-18-5)
The compound 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate (CAS No. 2165778-18-5) is a specialized ester derivative with significant applications in organic synthesis and pharmaceutical research. Its unique molecular structure, combining a bromoalkyl group with a hydroxy acid moiety, makes it a valuable intermediate for the development of chiral compounds. Researchers and industries are increasingly interested in this compound due to its potential in asymmetric synthesis and as a building block for bioactive molecules.
One of the most searched questions related to 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate is its role in stereoselective reactions. The presence of the (2R)-2-hydroxy-3-methylbutanoate group introduces chirality, which is critical for producing enantiomerically pure compounds. This aligns with the growing demand for green chemistry and sustainable synthesis methods, as enantiopure products often reduce waste and improve efficiency. The compound’s bromo functionality also allows for further functionalization, making it a versatile tool in medicinal chemistry and material science.
Another trending topic in the context of CAS No. 2165778-18-5 is its stability and storage conditions. Users frequently search for "how to store 2-bromo-2-methylpropyl esters" or "shelf life of chiral bromo compounds." Proper handling under inert atmospheres and low temperatures is recommended to preserve its reactivity. Additionally, the compound’s compatibility with common solvents like THF, dichloromethane, and ethyl acetate is often discussed, as these are widely used in laboratory settings.
The synthesis of 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate involves esterification of (2R)-2-hydroxy-3-methylbutanoic acid with 2-bromo-2-methylpropanol, a process optimized for high yield and minimal racemization. This method is frequently compared to alternative routes, such as enzymatic catalysis, which is gaining traction due to its mild reaction conditions and environmental benefits. Researchers are also exploring its applications in flavor and fragrance industries, where chiral esters contribute to nuanced sensory profiles.
From an SEO perspective, keywords like "buy 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate," "CAS 2165778-18-5 supplier," and "chiral ester synthesis" are highly relevant. These terms reflect the commercial and academic interest in this compound. Its inclusion in databases like PubChem and Reaxys further underscores its importance, with users often seeking spectral data (NMR, IR) and regulatory information.
In conclusion, 2-bromo-2-methylpropyl (2R)-2-hydroxy-3-methylbutanoate (CAS No. 2165778-18-5) is a multifaceted compound bridging synthetic chemistry and applied sciences. Its chiral nature, reactivity, and adaptability to modern green chemistry principles position it as a key player in future innovations. As research progresses, its applications in pharmaceuticals, agrochemicals, and specialty chemicals are expected to expand, driving further interest and inquiry.
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